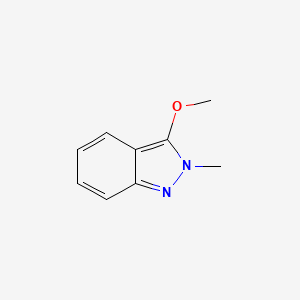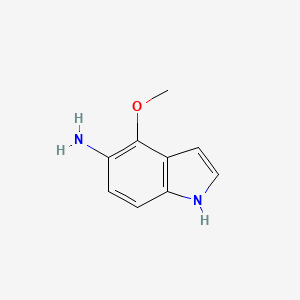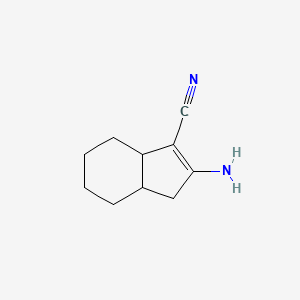
2-(Trifluoromethyl)oxazol-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Trifluoromethyl)oxazol-4-ol is a heterocyclic compound that features an oxazole ring substituted with a trifluoromethyl group at the second position and a hydroxyl group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)oxazol-4-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of trifluoroacetaldehyde with an amino alcohol under acidic conditions to form the oxazole ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound may involve techniques such as crystallization or chromatography to achieve the required quality standards.
化学反应分析
Types of Reactions
2-(Trifluoromethyl)oxazol-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding saturated compounds.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(Trifluoromethyl)oxazol-4-one.
Reduction: Formation of 2-(Trifluoromethyl)oxazolidine.
Substitution: Formation of various substituted oxazoles depending on the nucleophile used.
科学研究应用
2-(Trifluoromethyl)oxazol-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of 2-(Trifluoromethyl)oxazol-4-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2-(Trifluoromethyl)oxazole: Lacks the hydroxyl group at the fourth position.
4-Hydroxy-2-methyl-oxazole: Contains a methyl group instead of a trifluoromethyl group.
2-(Trifluoromethyl)thiazole: Contains a sulfur atom instead of an oxygen atom in the ring.
Uniqueness
2-(Trifluoromethyl)oxazol-4-ol is unique due to the presence of both the trifluoromethyl group and the hydroxyl group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the hydroxyl group provides additional sites for chemical modification and interaction with biological targets.
属性
分子式 |
C4H2F3NO2 |
|---|---|
分子量 |
153.06 g/mol |
IUPAC 名称 |
2-(trifluoromethyl)-1,3-oxazol-4-ol |
InChI |
InChI=1S/C4H2F3NO2/c5-4(6,7)3-8-2(9)1-10-3/h1,9H |
InChI 键 |
UHQFMYHJFJUODS-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=C(O1)C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11920915.png)

![Cyclobuta[g]quinoxaline](/img/structure/B11920924.png)


![4-Methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B11920946.png)


![Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine hydrochloride](/img/structure/B11920962.png)

![1'H-Spiro[cyclopentane-1,3'-pyrrolo[1,2-c]oxazole]](/img/structure/B11920974.png)

![[4-(Prop-1-en-2-yl)phenyl]boronic acid](/img/structure/B11920990.png)
